molecular formula C13H16N2O B6897767 (6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)-pyridin-2-ylmethanone

(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)-pyridin-2-ylmethanone

Cat. No.: B6897767
M. Wt: 216.28 g/mol
InChI Key: HIMVYCWTSUTKKU-UHFFFAOYSA-N
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Description

(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)-pyridin-2-ylmethanone: is a complex organic compound featuring a bicyclic structure with a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)-pyridin-2-ylmethanone typically involves multiple steps, starting from readily available precursors. One common method involves the cyclopropanation of alpha-diazoacetates using Ru (II) catalysis, followed by further functionalization to introduce the pyridine moiety . The reaction conditions often require precise control of temperature and pH to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to maximize efficiency and scalability. This includes the use of continuous flow reactors and advanced purification techniques to achieve high enantiomeric excess and purity .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions are common, where the pyridine moiety can be functionalized using various nucleophiles under basic conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Palladium on carbon, hydrogen gas.

    Substitution: Sodium hydride, alkyl halides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines .

Mechanism of Action

The mechanism of action of (6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)-pyridin-2-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into active sites of enzymes, inhibiting their activity or modulating their function. This interaction can affect various biochemical pathways, leading to therapeutic effects in medicinal applications .

Comparison with Similar Compounds

  • (6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)-3-fluoropropan-2-ol
  • (6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)-2,2-difluoropropan-1-amine

Comparison: Compared to these similar compounds, (6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)-pyridin-2-ylmethanone exhibits unique properties due to the presence of the pyridine moiety, which enhances its binding affinity and specificity for certain molecular targets. This makes it particularly valuable in medicinal chemistry for the development of targeted therapies .

Properties

IUPAC Name

(6,6-dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)-pyridin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-13(2)9-7-15(8-10(9)13)12(16)11-5-3-4-6-14-11/h3-6,9-10H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIMVYCWTSUTKKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2C1CN(C2)C(=O)C3=CC=CC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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